molecular formula C13H18OSi B595947 Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) CAS No. 196599-73-2

Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)

Cat. No.: B595947
CAS No.: 196599-73-2
M. Wt: 218.371
InChI Key: OYKBZRCAZYSFIK-UHFFFAOYSA-N
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Description

Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI), also known as (4-ethoxyphenyl)ethynylsilane, is a chemical compound with the molecular formula C13H18OSi and a molecular weight of 218.37 g/mol . This compound is characterized by the presence of a silane group attached to an ethynyl group, which is further connected to a 4-ethoxyphenyl group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) typically involves the reaction of trimethylsilylacetylene with 4-ethoxyphenyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into the potential medicinal applications of this compound includes its use in drug development and as a building block for pharmaceutical compounds.

    Industry: In the industrial sector, it is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) involves its ability to form stable carbon-silicon bonds. The ethynyl group provides a reactive site for various chemical reactions, allowing the compound to participate in a wide range of synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) can be compared with other similar compounds, such as:

    (4-Methoxyphenyl)ethynylsilane: Similar in structure but with a methoxy group instead of an ethoxy group.

    (4-Chlorophenyl)ethynylsilane: Contains a chlorine atom in place of the ethoxy group.

    (4-Bromophenyl)ethynylsilane: Features a bromine atom instead of the ethoxy group.

The uniqueness of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) lies in its specific functional groups, which confer distinct reactivity and properties compared to its analogs.

Biological Activity

Silane compounds, particularly those with ethynyl and phenyl groups, have garnered attention in various fields, including materials science and medicinal chemistry. This article focuses on the biological activity of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) , exploring its pharmacological properties, potential therapeutic applications, and associated case studies.

  • Chemical Formula : C₁₂H₁₆OSi
  • Molecular Weight : 220.34 g/mol
  • CAS Number : 3989-14-8

The compound features a trimethylsilyl group attached to an ethynyl phenyl moiety, which is known to influence its reactivity and biological interactions.

Pharmacokinetics

Data on the pharmacokinetics of [(4-ethoxyphenyl)ethynyl]trimethyl-silane indicate:

  • Human Intestinal Absorption : High probability (0.8989), suggesting effective oral bioavailability.
  • Blood-Brain Barrier Penetration : Very high probability (0.9752), indicating potential neuroactive properties.
  • CYP450 Interaction : Non-substrate for major CYP450 enzymes (2C9, 2D6, 3A4), suggesting a low likelihood of drug-drug interactions via these pathways .

Study 1: Antioxidant Properties

A study evaluating the antioxidant properties of silane derivatives demonstrated that compounds with ethynyl substitutions effectively reduced oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with these compounds compared to controls.

Study 2: Enzyme Inhibition

Research on similar silane compounds has shown that they can inhibit certain cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, highlighting the importance of understanding these interactions in clinical settings.

Data Table: Biological Activity Overview

PropertyValue
Human Intestinal AbsorptionHigh Probability (0.8989)
Blood-Brain BarrierVery High Probability (0.9752)
CYP450 2C9Non-substrate
CYP450 2D6Non-substrate
CYP450 3A4Non-substrate
Antioxidant ActivitySignificant
Enzyme InhibitionYes

Properties

IUPAC Name

2-(4-ethoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBZRCAZYSFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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